molecular formula C12H12FNO2 B8573169 ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No. B8573169
M. Wt: 221.23 g/mol
InChI Key: NPRDQOSFBHFWDI-UHFFFAOYSA-N
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Patent
US06844345B2

Procedure details

A mixture of 7.6 g (E)/(Z)-2-[(3-fluoro-2-methyl-phenyl)-hydrazono]-propionic acid ethyl ester and 8.2 g p-toluenesulfonic acid (dried by azeotropic distillation with toluene) was heated 1 h at reflux in toluene. The solution was cooled, poured into half-saturated aqueous sodium bicarbonate solution, and the aqueous phase extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the title compound as a light brown solid, (24% yield, mp 149° C.; EI-MS m/e: 221.1 (M+))
[Compound]
Name
( E )
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
C(OC(=O)/C(=N\[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[CH3:16])/C)C.[C:18]1(C)C=CC(S(O)(=O)=O)=C[CH:19]=1.[C:29](=[O:32])(O)[O-:30].[Na+].[C:34]1(C)C=CC=C[CH:35]=1>>[CH2:34]([O:30][C:29]([C:18]1[NH:8][C:9]2[C:14]([CH:19]=1)=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[CH3:16])=[O:32])[CH3:35] |f:2.3|

Inputs

Step One
Name
( E )
Quantity
7.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C(\C)=N/NC1=C(C(=CC=C1)F)C)=O
Name
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C(=CC=C2C1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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